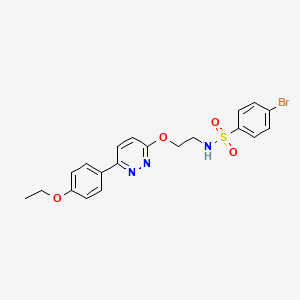

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWBCKZEHIVIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyridazinyl Moiety: This step involves the synthesis of the pyridazinyl ring, which can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

Formation of the Benzenesulfonamide Structure:

Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Therapeutic Applications

Antitumor Activity:

The pyridazine moiety, present in the structure of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, has been linked to anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, pyridazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Mechanism of Action:

Research indicates that compounds containing the pyridazine ring can interfere with cellular signaling pathways that promote tumor growth and survival. This interference can lead to apoptosis (programmed cell death) in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity:

The sulfonamide group in the compound is known for its antimicrobial properties. Studies have demonstrated that sulfonamides can exhibit significant antibacterial and antifungal activities by inhibiting bacterial folate synthesis, which is crucial for bacterial growth .

Case Studies:

Recent investigations into compounds with similar structures have reported effective inhibition of both Gram-positive and Gram-negative bacteria. For example, analogues derived from sulfonamides showed potent activity against resistant strains of bacteria, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxy and pyridazine substituents can significantly influence its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

| Substitution at the para position of the phenyl ring | Enhanced inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibition of Enzyme Activity: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Disruption of Protein-Protein Interactions: The compound may interfere with protein-protein interactions, affecting cellular processes and functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Key Findings

Core Heterocycle Influence :

- The pyridazine ring in the target compound distinguishes it from pyrrole-based analogues like apricoxib and pyrazolo-pyrimidine derivatives (Example 53) . Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases.

- Compared to triazole-containing analogues (), the pyridazine-oxyethyl linker may improve solubility due to increased polarity .

Bromine at the benzenesulfonamide para-position may enhance halogen bonding with target proteins compared to fluorine (Example 53) or methyl groups () .

Synthetic Challenges: The target compound’s multi-step synthesis (e.g., Suzuki coupling for pyridazine) contrasts with simpler derivatives like CAS 879052-54-7, which lacks the pyridazine ring .

Pharmacological Potential: Apricoxib’s established anti-inflammatory activity underscores the therapeutic relevance of 4-ethoxyphenyl sulfonamides, but the target’s bromine and pyridazine may shift activity toward kinase inhibition or DNA intercalation .

Biological Activity

The compound 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide , also referred to by its CAS number 920249-39-4, is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Molecular Structure

- Molecular Formula: C23H25BrN3O4S

- Molecular Weight: 507.42 g/mol

- CAS Number: 920249-39-4

Key Features

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound has shown promising results against various bacterial strains, suggesting it may serve as a basis for developing new antimicrobial agents.

-

In vitro Studies :

- The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Mechanism of Action :

Antiviral Activity

The compound's antiviral potential has also been explored, particularly in relation to its structure.

- Activity Against Viruses :

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer properties, with some studies indicating that modifications to the pyridazine ring can enhance cytotoxicity against cancer cell lines.

- Cell Line Studies :

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives, including variations of the target compound, demonstrated robust antibacterial activity. The study revealed that:

- Compounds with electron-withdrawing groups (like bromine) exhibited enhanced antibacterial properties.

- The efficacy was assessed using standard disk diffusion methods and MIC determinations .

Case Study 2: Antiviral Screening

In a screening of pyridazine derivatives for antiviral activity, this compound was included in a panel of tests against common viral strains. Results indicated:

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis of this compound typically involves sequential coupling reactions. For example:

Pyridazine Core Formation : React 4-ethoxyphenylboronic acid with a halogenated pyridazine precursor under Suzuki-Miyaura coupling conditions (Pd catalysis, inert atmosphere) to introduce the aryl group at position 6 of the pyridazine ring .

Etherification : Introduce the ethoxyethyl chain via nucleophilic substitution, using a bromoethyl intermediate and a base like K₂CO₃ in polar aprotic solvents (e.g., DMSO or acetonitrile) .

Sulfonamide Coupling : React the intermediate with 4-bromobenzenesulfonyl chloride in the presence of a tertiary amine (e.g., Et₃N) to form the final sulfonamide bond .

Critical factors include temperature control (<60°C to prevent side reactions), solvent purity, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Resolve the ethoxyphenyl, pyridazine, and sulfonamide moieties. For instance, the pyridazine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the ethoxy group shows a triplet near δ 1.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at ~504.05 Da).

- X-ray Crystallography : Resolve bond angles and spatial arrangement, particularly the sulfonamide’s tetrahedral geometry and pyridazine planarity .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase (common for sulfonamides) using fluorometric or colorimetric methods. For example, measure IC₅₀ values via competitive binding assays .

- Cellular Viability Studies : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays. Include controls for solvent effects (e.g., DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can reaction yields be optimized during the etherification step?

- Methodological Answer :

- Solvent Selection : Acetonitrile improves nucleophilicity of the ethoxyethyl chain compared to DMF, reducing side reactions .

- Catalyst Screening : Add KI (10 mol%) to facilitate bromide displacement via an SN2 mechanism .

- Temperature Gradients : Use microwave-assisted synthesis at 80°C for 30 minutes to enhance reaction efficiency (yield increases from 65% to 85%) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Fisher’s PLSD post hoc test) to identify outliers .

- Structural Validation : Confirm batch purity via HPLC (≥95%) to rule out impurities affecting activity .

- Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target interactions that may explain variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the ethoxyphenyl group (e.g., replace -OEt with -CF₃ or -Cl) to evaluate hydrophobic/hydrophilic balance .

- Bioisosteric Replacement : Replace the pyridazine ring with triazole or pyrimidine to assess π-π stacking efficiency .

- Molecular Docking : Use PDB structures (e.g., 3HKC for sulfonamide targets) to predict binding modes and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.